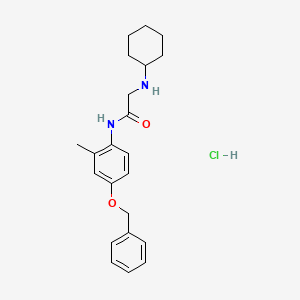
Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a phenylmethoxyphenyl moiety, contributing to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Cyclohexylamino Intermediate: This step involves the reaction of cyclohexylamine with an appropriate acylating agent to form the cyclohexylamino intermediate.
Introduction of the Phenylmethoxyphenyl Group: The intermediate is then reacted with 2-methyl-4-(phenylmethoxy)phenyl chloride under controlled conditions to introduce the phenylmethoxyphenyl group.
Final Acetamide Formation: The resulting compound undergoes acylation with acetic anhydride to form the final acetamide structure.
Hydrochloride Salt Formation: The compound is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phenylmethoxy group, converting it to a phenylmethyl group.
Substitution: The aromatic ring in the phenylmethoxyphenyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Phenylmethyl derivatives.
Substitution Products: Nitro or halogenated derivatives of the aromatic ring.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group is believed to play a crucial role in binding to these targets, while the phenylmethoxyphenyl moiety enhances the compound’s overall stability and bioavailability. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Acetamide, N-(2-methyl-4-(phenylmethoxy)phenyl)-: Lacks the cyclohexylamino group, resulting in different chemical and biological properties.
Cyclohexylamine derivatives: Share the cyclohexylamino group but differ in other structural aspects.
Uniqueness:
- The combination of the cyclohexylamino group and the phenylmethoxyphenyl moiety in Acetamide, 2-(cyclohexylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride provides a unique balance of chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
CAS No. |
61458-32-0 |
|---|---|
Molecular Formula |
C22H29ClN2O2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(cyclohexylamino)-N-(2-methyl-4-phenylmethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-17-14-20(26-16-18-8-4-2-5-9-18)12-13-21(17)24-22(25)15-23-19-10-6-3-7-11-19;/h2,4-5,8-9,12-14,19,23H,3,6-7,10-11,15-16H2,1H3,(H,24,25);1H |
InChI Key |
JTGHVNUWPMOHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)CNC3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















